

# Application Notes and Protocols for Biodistribution Studies of Terbium-155 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Terbium-155 |           |
| Cat. No.:            | B1209105    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies using compounds labeled with **Terbium-155** (<sup>155</sup>Tb). This document is intended to guide researchers in the preclinical evaluation of novel radiopharmaceuticals, leveraging the unique imaging characteristics of <sup>155</sup>Tb for Single Photon Emission Computed Tomography (SPECT).

### Introduction to Terbium-155 in Theranostics

**Terbium-155** is a radionuclide of significant interest in the field of nuclear medicine, particularly for its role in "theranostics," an approach that combines therapy and diagnostics.[1][2] With a half-life of 5.32 days and the emission of gamma rays at energies suitable for SPECT imaging (primarily at 87 keV and 105 keV), <sup>155</sup>Tb serves as an excellent diagnostic partner to therapeutic radionuclides.[3][4] Its relatively long half-life allows for the study of radiopharmaceutical biodistribution over several days.[1][2]

The terbium family of radionuclides offers a unique "matched-pair" theranostic capability, where different isotopes of the same element are used for imaging and therapy.[1][2] This ensures that the diagnostic imaging agent (e.g., <sup>155</sup>Tb-labeled compound) and the therapeutic agent (e.g., <sup>161</sup>Tb or <sup>149</sup>Tb-labeled compound) have identical chemical and pharmacokinetic properties, leading to more accurate predictions of therapeutic dose distribution and potential



efficacy.[1][5][6]  $^{155}$ Tb is considered an ideal diagnostic match for the therapeutic radionuclides Terbium-161 ( $\beta^-$  emitter) and Terbium-149 ( $\alpha$  emitter).[1][2]

## **Production of Terbium-155**

**Terbium-155** can be produced through several nuclear reactions. A common method is the proton-induced spallation of tantalum targets, followed by online isotope separation at facilities like CERN-ISOLDE.[1][2][5] Another viable route is the cyclotron production via proton irradiation of enriched Gadolinium-155 (155Gd(p,n)155Tb) or Gadolinium-156 (156Gd(p,2n)155Tb) targets.[3][7] The subsequent purification of 155Tb is crucial to ensure high radionuclidic purity for radiolabeling.[3][8]

# **Applications in Preclinical Research**

Preclinical biodistribution studies are fundamental in the development of new radiopharmaceuticals.[9][10][11] These studies provide essential data on the uptake, retention, and clearance of a radiolabeled compound in various organs and tissues, including the target (e.g., tumor) and non-target organs.[9][10][11] This information is critical for assessing the efficacy and potential toxicity of a new drug candidate. Studies have been conducted with <sup>155</sup>Tb labeled to various targeting molecules, including somatostatin analogs (DOTATATE, DOTATOC), folate derivatives, and antibodies, to visualize tumors in preclinical models.[3][4]

# **Quantitative Biodistribution Data**

The following table summarizes quantitative biodistribution data from preclinical studies involving various <sup>155</sup>Tb-labeled compounds. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).



| Comp                                   | Anim<br>al<br>Model                       | Time<br>Point | Blood<br>(%ID/<br>g) | Liver<br>(%ID/<br>g) | Kidne<br>ys<br>(%ID/<br>g) | Splee<br>n<br>(%ID/<br>g) | Muscl<br>e<br>(%ID/<br>g) | Tumo<br>r<br>(%ID/<br>g) | Refer<br>ence |
|----------------------------------------|-------------------------------------------|---------------|----------------------|----------------------|----------------------------|---------------------------|---------------------------|--------------------------|---------------|
| <sup>155</sup> Tb-<br>cm09<br>(folate) | KB<br>tumor-<br>bearin<br>g nude<br>mice  | 4 h           | 0.2 ±<br>0.0         | 0.8 ±<br>0.1         | 4.5 ±<br>0.5               | 0.2 ±<br>0.0              | 0.3 ±<br>0.1              | 23.8 ±<br>2.5            | [5]           |
| <sup>155</sup> Tb-<br>cm09<br>(folate) | KB<br>tumor-<br>bearin<br>g nude<br>mice  | 24 h          | 0.1 ±<br>0.0         | 0.6 ±<br>0.1         | 2.9 ±<br>0.6               | 0.2 ±<br>0.1              | 0.2 ±<br>0.0              | 22.0 ±<br>4.4            | [5]           |
| <sup>155</sup> Tb-<br>cm09<br>(folate) | KB<br>tumor-<br>bearin<br>g nude<br>mice  | 48 h          | 0.0 ±<br>0.0         | 0.5 ±<br>0.1         | 2.1 ±<br>0.2               | 0.2 ±<br>0.1              | 0.1 ±<br>0.0              | 18.4 ±<br>1.8            | [5]           |
| <sup>155</sup> Tb-<br>PSMA<br>-617     | PC-3<br>PIP<br>tumor-<br>bearin<br>g mice | 4 h           | 0.4 ±<br>0.1         | 1.2 ±<br>0.2         | 25.1 ±<br>3.5              | 4.5 ±<br>1.1              | 0.2 ±<br>0.1              | 49.0 ±<br>5.5            | [13]<br>[14]  |
| <sup>155</sup> Tb-<br>PSMA<br>-617     | PC-3<br>PIP<br>tumor-<br>bearin<br>g mice | 24 h          | 0.1 ±<br>0.0         | 0.4 ±<br>0.1         | 5.2 ±<br>1.3               | 0.8 ±<br>0.2              | 0.1 ±<br>0.0              | 35.6 ±<br>4.1            | [13]<br>[14]  |
| <sup>155</sup> Tb-<br>PSMA<br>-617     | PC-3<br>PIP<br>tumor-<br>bearin<br>g mice | 48 h          | 0.0 ±<br>0.0         | 0.2 ±<br>0.0         | 2.1 ±<br>0.5               | 0.4 ±<br>0.1              | 0.1 ±<br>0.0              | 28.9 ±<br>3.7            | [13]<br>[14]  |



## **Experimental Protocols**

A detailed protocol for a typical ex vivo biodistribution study is provided below. This protocol is a synthesized guideline based on common practices in the field.[9][10][11]

## I. Radiolabeling of Targeting Molecule with Terbium-155

This protocol describes the labeling of a DOTA-conjugated peptide (e.g., DOTATOC) as an example.

#### Materials:

- 155TbCl₃ in HCl solution
- DOTA-conjugated peptide (e.g., DOTATOC)
- Sodium acetate buffer (0.5 M, pH 4.5)
- Metal-free water
- Heating block
- Radio-TLC or radio-HPLC system for quality control

#### Procedure:

- In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated peptide with the sodium acetate buffer.
- Add the desired amount of <sup>155</sup>TbCl<sub>3</sub> solution (e.g., to achieve a molar activity of 50-100 MBq/nmol).[3]
- Gently mix the reaction solution.
- Incubate the reaction mixture at 95°C for 10-15 minutes.[3]
- Allow the mixture to cool to room temperature.



 Perform radiochemical purity analysis using radio-TLC or radio-HPLC to determine the labeling efficiency. A radiochemical purity of >95% is generally required for in vivo studies.



Click to download full resolution via product page

Workflow for radiolabeling a DOTA-peptide with <sup>155</sup>Tb.

# II. Ex Vivo Biodistribution Study in a Rodent Model

This protocol outlines the key steps for conducting an ex vivo biodistribution study in tumorbearing mice.

#### Animal Model:

- Appropriate tumor-bearing rodent model (e.g., nude mice with xenograft tumors).[3][4][5]
- Typically, 3-5 animals per time point are used for statistical significance.

#### Materials:

- 155Tb-labeled compound, formulated in sterile saline or PBS.
- Anesthesia (e.g., isoflurane).



- Syringes for injection (e.g., insulin syringes).
- Dissection tools.
- Tared collection tubes for organs and tissues.
- Gamma counter for measuring radioactivity.

#### Procedure:

- Dose Preparation and Administration:
  - Prepare the injection solution of the <sup>155</sup>Tb-labeled compound.
  - Accurately measure the activity in each syringe before injection.
  - Administer a known amount of the radiolabeled compound to each animal (e.g., via tail vein injection).
  - Measure the residual activity in the syringe after injection to determine the precise injected dose.
- · Tissue Collection:
  - At predetermined time points post-injection (p.i.), euthanize the animals according to approved protocols.
  - Collect blood via cardiac puncture.
  - Dissect and collect relevant organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, tumor).
  - Carefully clean the tissues of excess blood and place them in pre-weighed collection tubes.
- Measurement and Data Analysis:
  - Weigh each collected tissue sample to obtain the wet weight.



- Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.





Click to download full resolution via product page

General workflow for an ex vivo biodistribution study.

## **III. SPECT/CT Imaging Protocol**

In vivo imaging with SPECT/CT can complement ex vivo biodistribution data by providing a visual representation of the radiotracer's distribution.

#### Procedure:

- Administer the <sup>155</sup>Tb-labeled compound to the animal as described above.
- At selected time points, anesthetize the animal.
- Position the animal in the SPECT/CT scanner.
- Acquire a CT scan for anatomical reference.
- Acquire SPECT data, using energy windows centered around the characteristic photopeaks of <sup>155</sup>Tb (e.g., 87 keV and 105 keV).[15][16][17]
- Reconstruct the SPECT images and co-register them with the CT images for anatomical localization of radioactivity.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclotron production and radiochemical purification of terbium-155 for SPECT imaging PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future prospects for SPECT imaging using the radiolanthanide terbium-155 production and preclinical evaluation in tumor-bearing mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A unique matched quadruplet of terbium radioisotopes for PET and SPECT and for α- and β- radionuclide therapy: an in vivo proof-of-concept study with a new receptor-targeted folate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 11. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchportal.sckcen.be [researchportal.sckcen.be]
- 17. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Biodistribution Studies of Terbium-155 Labeled Compounds]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b1209105#biodistribution-studies-of-terbium-155-labeled-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com